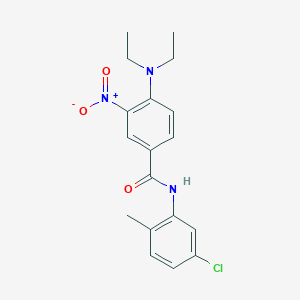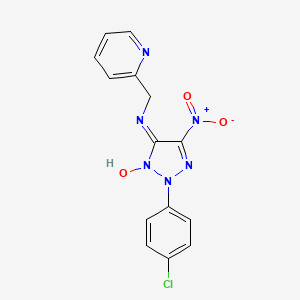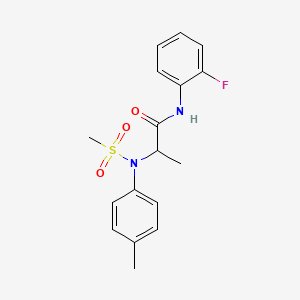
2-chloro-7-nitro-9H-thioxanthen-9-one
Vue d'ensemble
Description
2-chloro-7-nitro-9H-thioxanthen-9-one (also known as TNX or Thionin) is a fluorescent dye commonly used in scientific research. It has a unique chemical structure that allows it to be used in a variety of applications, including as a tracer molecule in biological systems. In
Mécanisme D'action
TNX is a fluorescent dye that emits light in the blue range when excited by light in the green range. The mechanism of action involves the absorption of light by the dye molecule, followed by the emission of light at a longer wavelength. This property makes TNX useful for fluorescence microscopy and other imaging techniques.
Biochemical and Physiological Effects:
TNX has been shown to have low toxicity and is generally well-tolerated in biological systems. It is not metabolized by cells and is excreted unchanged in the urine. However, TNX can bind to proteins and other biomolecules, which can affect their function and activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using TNX in lab experiments is its high sensitivity and specificity. It can detect low concentrations of analytes and can be used in a variety of biological systems. However, TNX has limitations, including its potential to interfere with protein function and its limited photostability.
Orientations Futures
For TNX research include the development of new methods for synthesizing the dye, as well as the exploration of new applications in biological systems. Additionally, researchers are working to improve the photostability of TNX and to reduce its potential for interfering with protein function. Finally, TNX is being used in the development of new biosensors for the detection of analytes in a variety of fields, including environmental monitoring and medical diagnostics.
In conclusion, 2-chloro-7-nitro-9H-thioxanthen-9-one is a versatile fluorescent dye that has many applications in scientific research. Its unique chemical structure and properties make it a valuable tool for studying biological systems and developing new biosensors. While there are limitations to its use, researchers are working to overcome these challenges and explore new directions for TNX research.
Applications De Recherche Scientifique
TNX is commonly used as a fluorescent probe in biological systems. It has been used to study the localization of proteins and lipids in cells, as well as to track the movement of molecules in living organisms. TNX has also been used in the development of biosensors for the detection of various analytes.
Propriétés
IUPAC Name |
2-chloro-7-nitrothioxanthen-9-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClNO3S/c14-7-1-3-11-9(5-7)13(16)10-6-8(15(17)18)2-4-12(10)19-11/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZUTEKCOUBULG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C(S2)C=CC(=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-7-nitro-9H-thioxanthen-9-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![dimethyl 2-[(3-ethoxypropanoyl)amino]terephthalate](/img/structure/B4190079.png)



![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(4-methoxy-2,5-dimethylphenyl)acetamide](/img/structure/B4190104.png)
![6-chloro-4-[3-(3-thietanyloxy)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-9-carboxylic acid](/img/structure/B4190108.png)

![N-bicyclo[2.2.1]hept-2-yl-N'-(4-chlorophenyl)urea](/img/structure/B4190121.png)
![N~1~-[4-(benzyloxy)phenyl]-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B4190131.png)
![2-{[(benzylsulfonyl)acetyl]amino}-N-isopropylbenzamide](/img/structure/B4190138.png)
![5-{[(5-methyl-3-isoxazolyl)amino]carbonyl}-1,3-phenylene diacetate](/img/structure/B4190144.png)
![N-(3-bromophenyl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4190150.png)
![3-(5-chloro-2,4-dimethoxyphenyl)-N-{5-methyl-1-[2-oxo-2-(3-pyridinylamino)ethyl]-1H-pyrazol-3-yl}-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4190174.png)